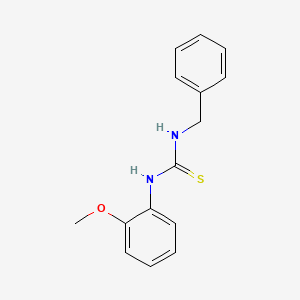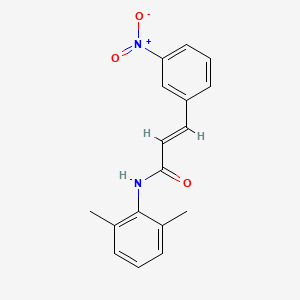![molecular formula C18H22O4 B5764592 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate, also known as MACA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In material science, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential use as a plant growth regulator.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in immune cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In vivo studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate research, including the development of novel 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate-based materials and polymers, the investigation of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's potential as a plant growth regulator, and the further exploration of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's anti-inflammatory and anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate and its potential applications in various fields.
Métodos De Síntesis
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can be synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetic acid with cyclohexanone, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(19)22-18(12-4-3-5-13-18)17(20)11-8-15-6-9-16(21-2)10-7-15/h6-11H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKICHPSVWTZRJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)